

Berzosertib mechanism of action ATR inhibition

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Compound Focus: Berzosertib

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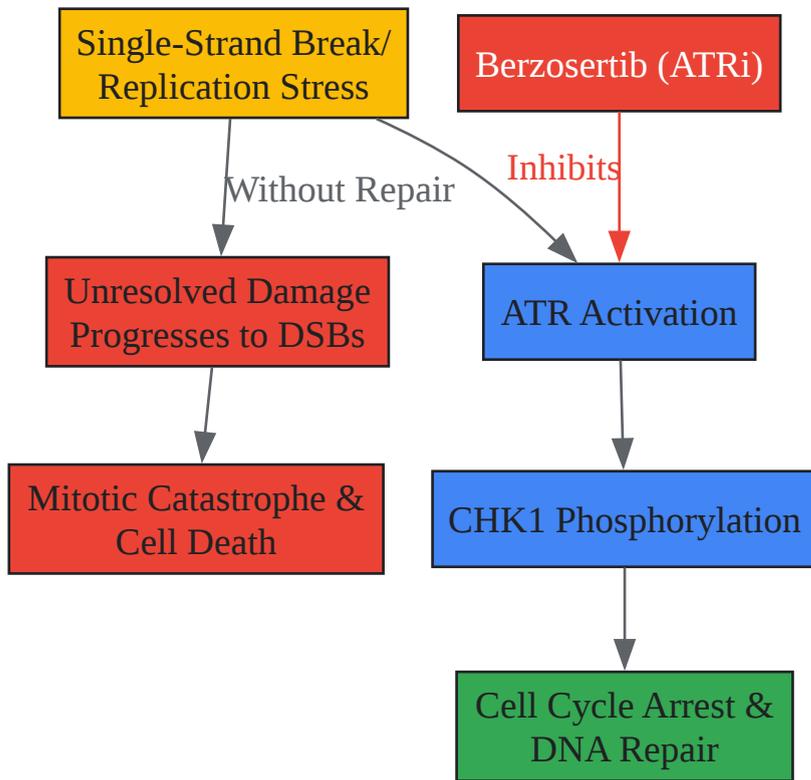
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Mechanism of Action: Core Principles

The mechanism of action of **berzosertib** is based on exploiting the DNA damage response in cancer cells.

- **ATR's Role in DNA Damage Response:** ATR kinase is a master regulator of the cellular response to replication stress and DNA single-strand breaks [1]. When DNA damage occurs, ATR is activated and signals through its key effector, CHK1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair [1] [2].
- **Inducing Synthetic Lethality:** Many cancer cells have underlying deficiencies in other DDR pathways (like p53 mutation or ATM loss), making them heavily dependent on the ATR-CHK1 pathway for survival [3] [1]. **Berzosertib** inhibits ATR, disrupting this critical backup system.
- **Chemo- and Radiosensitization:** By blocking ATR, **berzosertib** prevents cancer cells from repairing the DNA damage induced by chemotherapy or radiotherapy. This drives the accumulation of DNA damage, leading to replication fork collapse, mitotic catastrophe, and cell death [1] [4].

The diagram below illustrates how **berzosertib** disrupts the DNA damage response pathway, leading to cell death in cancer cells.



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*core mechanism of ATR inhibition by **berzosertib***

Preclinical Evidence Summary

Substantial preclinical data demonstrates **berzosertib**'s ability to sensitize various cancer types to DNA-damaging agents. Key findings are summarized in the table below.

Cancer Type	Combination Treatment	Key Preclinical Findings	Citation
Head and Neck SCC (HNSCC)	Cisplatin & Radiation	Synergistic decrease in cell viability & colony formation; increased apoptosis.	[5]
Non-Small Cell Lung Cancer (NSCLC)	Cisplatin, Gemcitabine	Strong potentiation of cytotoxicity; significant tumor growth regression/delay in patient-derived xenografts.	[4]

Cancer Type	Combination Treatment	Key Preclinical Findings	Citation
Small Cell Lung Cancer (SCLC)	Cisplatin	Highly synergistic; inhibited tumor growth and improved survival in mouse models.	[4]
Pancreatic Cancer	Radiotherapy	Selective and strong sensitization of cancer cells to radiotherapy in vitro and in vivo.	[4]

Clinical Development Overview

Berzosertib has been evaluated in numerous clinical trials, primarily in combination with other chemotherapies.

Clinical Aspect	Details
Highest Phase	Phase II [6] [7]
Primary Indications Under Study	Small Cell Lung Cancer (SCLC), Ovarian Cancer, Soft Tissue Sarcoma, and other solid tumors [6].
Established RP2D	210 mg/m ² IV on Days 2 and 9, in a 21-day cycle with gemcitabine [3].
Key Efficacy Signal (Phase II)	In platinum-resistant SCLC, combination with topotecan showed 36% confirmed objective response rate and median progression-free survival of 4.8 months [8].
Common Adverse Events	Anemia, lymphopenia, thrombocytopenia, neutropenia, nausea, vomiting [3] [8].

Experimental Methodology Overview

For researchers designing experiments with **berzosertib**, the following established protocols provide a reference.

1. In Vitro Cell Viability and Combination Studies [5]

- **Purpose:** To determine IC_{50} and synergism with chemo/radiotherapy.
- **Cell Lines:** Use relevant cancer models (e.g., HNSCC lines Cal-27 and FaDu).
- **Dosing:** Treat cells with **berzosertib** (e.g., 0.016-1 μ M) alone and combined with cisplatin or radiation.
- **Incubation:** 72 hours post-treatment.
- **Viability Assay:** Perform resazurin assay; measure fluorescence/absorbance.
- **Synergy Analysis:** Calculate Combination Index (CI) using Chou-Talalay method or use SynergyFinder.

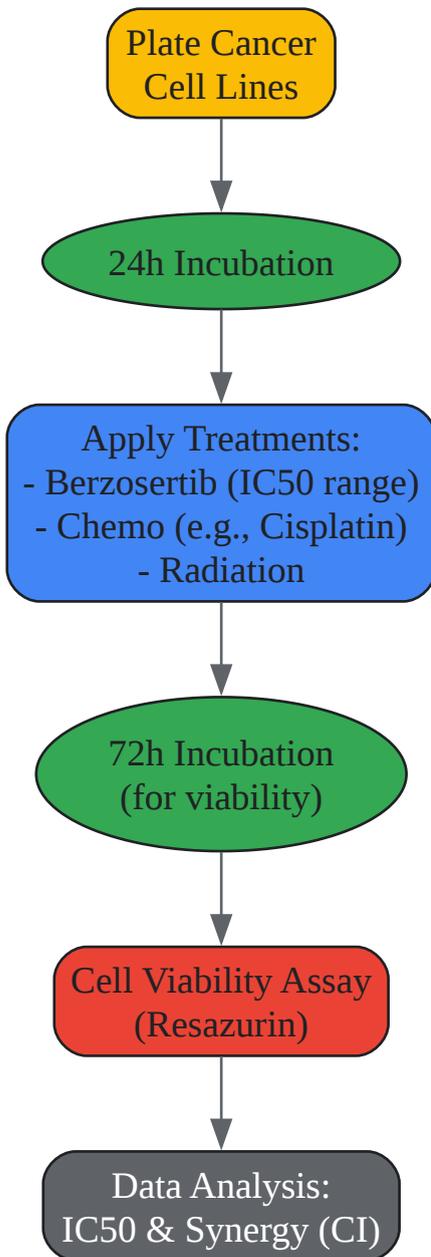
2. Clonogenic Survival Assay [5]

- **Purpose:** To measure long-term cell survival and reproductive death after treatment.
- **Seeding:** Seed cells at low densities (e.g., 250-1200 cells/well).
- **Treatment:** After 24h, treat with **berzosertib** and radiation (e.g., 0-6 Gy).
- **Drug Removal:** Replace **berzosertib**-medium with fresh medium after 72h.
- **Incubation:** Incubate for 10-14 days to allow colony formation.
- **Analysis:** Stain colonies; count colonies >50 cells; plot survival fractions.

3. Apoptosis Assay [5]

- **Purpose:** To quantify induction of programmed cell death.
- **Seeding:** Seed cells in 96-well plates.
- **Treatment:** After 24h, treat with **berzosertib** \pm combination for 48h.
- **Measurement:** Use Caspase-Glo 3/7 reagent; incubate 30min; record luminescence.

The following workflow maps out the key experimental steps for in vitro synergy and mechanism studies:



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in vitro workflow for synergy studies

Future Research Directions

- **Novel ATR Biomarkers:** Phosphoproteomic screens have identified new ATR substrates (e.g., SCAF1) highly sensitive to **berzosertib**, which could serve as potent pharmacodynamic biomarkers [9].

- **Immunotherapy Combinations:** Emerging evidence suggests ATR inhibition can increase tumor mutational burden and activate the cGAS-STING pathway, supporting combination strategies with immune checkpoint inhibitors [1].

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